2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide is a complex organic compound that features a unique combination of a dimethoxyphenyl group and a pyrano-thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The pyrano-thiazole ring system can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl acetic acid
- 2-(4-Methoxyphenyl)-1,3-thiazol-5-yl acetic acid
- 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide apart from similar compounds is its unique combination of functional groups and ring systems. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-20-12-4-3-10(7-13(12)21-2)8-15(19)18-16-17-11-5-6-22-9-14(11)23-16/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMRMCPYYTXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)COCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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